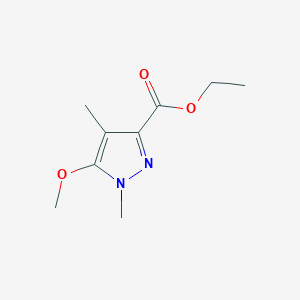![molecular formula C18H16FN3O4S B2401890 N5-(3-Fluorphenyl)-4-Hydroxy-N2,N2,3-Trimethyl-6-oxo-6,7-Dihydrothieno[2,3-b]pyridin-2,5-dicarboxamid CAS No. 1251621-01-8](/img/structure/B2401890.png)
N5-(3-Fluorphenyl)-4-Hydroxy-N2,N2,3-Trimethyl-6-oxo-6,7-Dihydrothieno[2,3-b]pyridin-2,5-dicarboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N5-(3-fluorophenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide is a useful research compound. Its molecular formula is C18H16FN3O4S and its molecular weight is 389.4. The purity is usually 95%.
BenchChem offers high-quality N5-(3-fluorophenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N5-(3-fluorophenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antikrebs-Potenzial
Die strukturellen Merkmale der Verbindung, einschließlich des kondensierten Pyridinringsystems, deuten auf ein mögliches Antikrebs-Potenzial hin. Forscher haben ihre Auswirkungen auf Krebszelllinien untersucht und dabei Mechanismen wie die Induktion von Apoptose, Zellzyklusarrest und die Hemmung des Tumorwachstums erforscht. Weitere Studien sind erforderlich, um die Wirksamkeit der Verbindung zu validieren und ihren Einsatz in der Krebstherapie zu optimieren .
Antivirale Eigenschaften
Aufgrund der strukturellen Ähnlichkeit dieser Verbindung mit DNA-Basen (Adenin und Guanin) könnte sie die Virusreplikation stören. Forscher haben ihr antivirales Potenzial gegen verschiedene Viren untersucht, darunter RNA-Viren wie Influenzaviren und Coronaviren. Die Interaktion der Verbindung mit viralen Enzymen und Nukleinsäuren erfordert weitere Untersuchungen .
Entzündungshemmende Wirkung
Kondensierte Pyridinderivate weisen oft entzündungshemmende Wirkungen auf. Die einzigartige Struktur dieser Verbindung könnte entzündungshemmende Signalwege modulieren und sie somit zu einem Kandidaten für die Behandlung von entzündlichen Erkrankungen wie rheumatoider Arthritis oder entzündlicher Darmerkrankungen machen. Präklinische Studien haben vielversprechende Ergebnisse gezeigt, aber klinische Studien sind notwendig .
Antibakterielle und Antimykotische Anwendungen
Die Lipophilie und die Wasserstoffbrückenbindungskapazität der Verbindung tragen zu ihrem Potenzial als antibakterielles und antimykotisches Mittel bei. Forscher haben ihre Aktivität gegen grampositive und gramnegative Bakterien sowie gegen Pilzpathogene untersucht. Die Optimierung ihrer pharmakokinetischen Eigenschaften ist für die praktische Anwendung entscheidend .
Malariaforschung
Kondensierte Pyridinderivate wurden auf ihre antimalariellen Eigenschaften untersucht. Die löslichkeitsverstärkenden Eigenschaften dieser Verbindung und ihre strukturelle Ähnlichkeit mit Antimalariamitteln machen sie zu einem interessanten Kandidaten. In-vitro- und In-vivo-Studien laufen, um ihre Wirksamkeit gegen Plasmodium-Spezies zu bewerten .
Kardiovaskuläre Anwendungen
Einige kondensierte Pyridinderivate zeigen vasodilatorische Wirkungen. Obwohl diese Verbindung nicht umfassend untersucht wurde, rechtfertigt ihr potenzieller Einfluss auf die kardiovaskuläre Gesundheit weitere Erforschung. Forscher haben ihren Einfluss auf die Koronarvasodilatation und den K+-Transport über Zellmembranen untersucht .
Zusammenfassend lässt sich sagen, dass N5-(3-Fluorphenyl)-4-Hydroxy-N2,N2,3-Trimethyl-6-oxo-6,7-Dihydrothieno[2,3-b]pyridin-2,5-dicarboxamid vielversprechend in verschiedenen Bereichen ist, von der Krebstherapie bis hin zu Infektionskrankheiten. Seine vielseitigen Eigenschaften machen es zu einem spannenden Thema für weitere Forschung und Entwicklung . Wenn Sie detailliertere Informationen oder zusätzliche Anwendungen benötigen, fragen Sie gerne! 😊
Wirkmechanismus
Target of Action
The primary target of this compound is currently unknown. Similar compounds have been found to targetMitogen-activated protein kinase 14 . This protein plays a crucial role in cellular processes such as proliferation, differentiation, and stress response.
Pharmacokinetics
Similar compounds have been found to have good bioavailability . Further pharmacokinetic studies are needed to understand how this compound is absorbed, distributed, metabolized, and excreted in the body.
Eigenschaften
IUPAC Name |
5-N-(3-fluorophenyl)-4-hydroxy-2-N,2-N,3-trimethyl-6-oxo-7H-thieno[2,3-b]pyridine-2,5-dicarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O4S/c1-8-11-13(23)12(15(24)20-10-6-4-5-9(19)7-10)16(25)21-17(11)27-14(8)18(26)22(2)3/h4-7H,1-3H3,(H,20,24)(H2,21,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGFTSGSMSUSAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=C(C(=O)N2)C(=O)NC3=CC(=CC=C3)F)O)C(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-butyl-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B2401807.png)

![TERT-BUTYL 2-(AMINOMETHYL)-4H,5H,6H,7H-[1,3]THIAZOLO[5,4-C]PYRIDINE-5-CAR+](/img/structure/B2401810.png)

![7-(4-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2401812.png)
![N-(3,4-dichlorophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2401813.png)
![1,3-Dimethyl-8-[(4-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2401814.png)
![(2E,NZ)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2401815.png)
![2-(4-fluorophenyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2401817.png)
![6-(4-Chlorophenyl)benzimidazo[1,2-c]quinazoline](/img/structure/B2401819.png)


![4-methoxy-3,5-dimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2401824.png)
![3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione](/img/structure/B2401825.png)
